The compound 2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule with significant implications in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 436.4 g/mol. This compound is classified under imidazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can be approached through several methods, typically involving the formation of the imidazole ring followed by functionalization.
The molecular structure of 2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can be described as follows:
COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
GIIRDUDNRWRCOG-UHFFFAOYSA-N
.The structure features a central imidazole ring with multiple chlorophenyl substituents and a furan moiety linked via an acetamide group, contributing to its complex three-dimensional conformation.
The reactivity of this compound is largely governed by its functional groups:
The mechanism of action for 2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is primarily linked to its interaction with biological targets:
The compound has several potential applications in scientific research:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2